molecular formula C9H9N3O3 B1672264 Isoniazid pyruvate CAS No. 1081-50-1

Isoniazid pyruvate

Cat. No. B1672264
CAS RN: 1081-50-1
M. Wt: 207.19 g/mol
InChI Key: ZGGPNDKKJIWQJU-IZZDOVSWSA-N
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Description

Isoniazid, also known as INH, is an antibiotic used primarily for the treatment of tuberculosis . It is a part of combination therapy for tuberculosis or latent tuberculosis infection . Less frequently, INH may be used as part of a combination regimen for nontuberculous mycobacterial infections . The antimicrobial activity of INH is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis .


Synthesis Analysis

Isoniazid and its derivatives have been synthesized using various methods. For instance, a study reported the synthesis of two novel pharmaceutical co-crystals, INHGA and PGA, in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former . Another study described the synthesis and structural characterization of pyruvate-isoniazid conjugates and their copper complexes with potent anti-tubercular activities against M. tuberculosis H37Rv .


Molecular Structure Analysis

The molecular structure of isoniazid consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . The optimized geometry of the isoniazid molecule has been determined by the method of density functional theory (DFT) .


Chemical Reactions Analysis

A study on the thermal runaway reaction of Isoniazid storage was conducted. The study found that when the heat release rate of the system is greater than the heat release rate, the stored Isoniazid gets heated up by the accumulation of heat and is prone to fire .


Physical And Chemical Properties Analysis

Isoniazid, also known as isonicotinic acid hydrazide, is a relatively simple chemical structure . It is prepared through the reaction of 4-cyanopyridine and hydrazine hydrate in an aqueous alkaline medium .

Scientific Research Applications

  • Cancer Treatment

    • Application : Isoniazid derivatives have been evaluated for their activity against human cancer cell lines .
    • Method : In vitro bioassays are used to evaluate the cytotoxicity of Isoniazid derivatives against cancer cells .
    • Results : Some Isoniazid derivatives have shown potent cytotoxicity against cancer cells, with IC50 values ranging from 0.61 to 3.36 μg/mL .
  • Inflammation and Urease Inhibition

    • Application : Derivatives of Isoniazid have been synthesized and evaluated for their anti-inflammatory and urease inhibition activities .
    • Method : In vitro bioassays are used to evaluate the anti-inflammatory and urease inhibition activities of Isoniazid derivatives .
    • Results : Some compounds were identified as dual inhibitors of inflammation and urease enzyme. For example, compound 23 was identified as the best dual inhibitor of inflammation (ROS; IC50 = 12.3 μg/mL), and urease enzyme inhibition activity (IC50 = 22.4 μM) .
  • Non-tuberculous Mycobacteria Treatment

    • Application : Isoniazid may also be used for atypical types of mycobacteria, such as M. avium, M. kansasii, and M. xenopi .
    • Method : Similar to the treatment of tuberculosis, Isoniazid is administered orally or by injection. The dosage and duration of treatment depend on the patient’s age, weight, and overall health condition .
    • Results : Isoniazid has been shown to be effective in controlling the spread of non-tuberculous mycobacteria .
  • Biofilm Infections in Mtb

    • Application : Isoniazid has been used in the treatment of biofilm infections in Mycobacterium tuberculosis (Mtb) .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The use of Isoniazid in treating biofilm infections in Mtb opens up new possibilities for tuberculosis therapeutics .
  • Biofilm Infections Treatment
    • Application : Isoniazid loaded Cu-based metal–organic frameworks (INH@IITI-3) have been used in the treatment of biofilm infections in Mycobacterium tuberculosis (Mtb) .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : INH@IITI-3 was able to inhibit the mycobacterial biofilm formation upon treatment and showed less cytotoxicity toward the murine RAW264.7 macrophages . This work significantly opens up new possibilities for the applications of INH@IITI-3 in biofilm infections in Mtb and further contributes to TB therapeutics .

Safety And Hazards

Isoniazid is harmful if swallowed and causes skin irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The treatment of retreated Hr-TB patients was found to be difficult and could be statistically similar or considerably worse than RR-TB . Therefore, it is urgent to conduct further evaluation of the treatment status quo to guide the guideline development and clinical practice of Hr-TB patients .

properties

IUPAC Name

2-(pyridine-4-carbonylhydrazinylidene)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPNDKKJIWQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoniazid pyruvate

CAS RN

1081-50-1
Record name 4-Pyridinecarboxylic acid, 2-(1-carboxyethylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoniazid pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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